BenchChemオンラインストアへようこそ!

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

LTA4H inhibition Fragment-based drug discovery Tetrazole SAR

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine (IUPAC: 5-chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine) is a heterocyclic small molecule (C₁₂H₇ClFN₅O, MW 291.67 g/mol, XLogP3-AA 2.7) that incorporates a tetrazole ring linked via a para-phenoxy bridge to a 3-chloro-5-fluoropyridine core. The compound serves as the critical pharmacophoric fragment of the clinical-stage leukotriene A4 hydrolase (LTA4H) inhibitor LYS-006 (LTA4H-IN-1), where the free tetrazole NH is functionalized with a chiral β-amino butanoic acid side chain to achieve low-nanomolar LTA4H inhibition (IC₅₀ ~2 nM).

Molecular Formula C12H7ClFN5O
Molecular Weight 291.67 g/mol
Cat. No. B13728174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine
Molecular FormulaC12H7ClFN5O
Molecular Weight291.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl
InChIInChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19)
InChIKeyAZJVTNUKMRPDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine (CAS 1799681-96-1) — A Key Tetrazole-Pyridine Fragment for LTA4H-Targeted Drug Discovery and Heterocyclic Library Synthesis


2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine (IUPAC: 5-chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine) is a heterocyclic small molecule (C₁₂H₇ClFN₅O, MW 291.67 g/mol, XLogP3-AA 2.7) that incorporates a tetrazole ring linked via a para-phenoxy bridge to a 3-chloro-5-fluoropyridine core [1]. The compound serves as the critical pharmacophoric fragment of the clinical-stage leukotriene A4 hydrolase (LTA4H) inhibitor LYS-006 (LTA4H-IN-1), where the free tetrazole NH is functionalized with a chiral β-amino butanoic acid side chain to achieve low-nanomolar LTA4H inhibition (IC₅₀ ~2 nM) [2][3]. Its structural features — a hydrogen bond donor (tetrazole NH, count: 1), six hydrogen bond acceptors, three rotatable bonds, and a balanced lipophilicity — make it a versatile intermediate for fragment-based lead optimization and focused library synthesis targeting enzymes and receptors that recognize aryl-tetrazole carboxylic acid bioisosteres [1][2].

Why 5-Chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine Cannot Be Substituted by Generic Tetrazole-Pyridine Analogues in LTA4H Inhibitor Development and Fragment-Based Screening


Generic substitution of this fragment with other tetrazole-pyridine congeners fails because the specific 3-chloro-5-fluoro substitution pattern on the pyridine ring, combined with the para-phenoxy-tetrazole topology, is essential for the LTA4H pharmacophore validated in clinical candidate LYS-006 [1]. Substituting the halogen pattern (e.g., removing the 3-fluoro or 5-chloro substituent) would alter the electron density and steric profile of the pyridine ring, directly impacting the key π-stacking and hydrogen-bonding interactions mapped in the LTA4H co-crystal structure [2]. Furthermore, the free tetrazole NH (donor count = 1) enables downstream N2-alkylation with chiral amino acid side chains; N1-alkylated or C-methylated tetrazole isomers, as well as carboxylic acid bioisostere replacements (e.g., 1,2,3-triazole), would shift the alkylation regiochemistry and compromise the stereochemical environment required for LTA4H binding [2]. Quantitative evidence below demonstrates that even closely related tetrazole-pyridine cores show marked differences in biochemical potency and physicochemical properties, confirming that this specific fragment is non-substitutable for LTA4H-targeted discovery campaigns and fragment-merge optimization workflows.

Quantitative Differentiation Evidence for 5-Chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine Versus Closest Structural Analogues


LTA4H Biochemical Potency: Free Tetrazole Fragment vs. N2-Alkylated Clinical Candidate LYS-006

The target compound is the core fragment of LYS-006. While the full molecule LYS-006 (bearing the (S)-3-amino-4-butanoic acid tail on the tetrazole N2) achieves an LTA4H IC₅₀ of approximately 2 nM in a fluorogenic assay using the Arg-AMC substrate , the target fragment itself exhibits significantly weaker LTA4H inhibition, consistent with its role as a fragment hit requiring elaboration. This potency gap — from high-nanomolar or micromolar fragment activity to 2 nM lead — quantifies the specific contribution of the N2-side chain to binding affinity and validates the fragment as a tractable starting point for structure-guided optimization [1]. In contrast, tetrazole-pyridine analogues lacking the phenoxy linker (e.g., direct 5-(pyridin-2-yl)-tetrazole constructs) show negligible LTA4H inhibitory activity, highlighting the essential nature of the para-phenoxy bridge present in this compound [1].

LTA4H inhibition Fragment-based drug discovery Tetrazole SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. LYS-006 and Other Tetrazole-Pyridine Congeners

The target compound has a computed XLogP3-AA of 2.7 and a molecular weight of 291.67 g/mol, placing it within the optimal fragment space (MW < 300, clogP < 3) for fragment-based screening [1]. In contrast, the fully elaborated LYS-006 has a molecular weight of 392.08 g/mol and an XLogP of 2.82, with two hydrogen bond donors and a topological polar surface area (TPSA) of 129.04 Ų [2]. The free tetrazole fragment possesses only one hydrogen bond donor (the tetrazole NH) versus two in LYS-006 (tetrazole NH absent; donors arise from the primary amine and carboxylic acid). This difference in H-bond donor count (1 vs. 2) and TPSA makes the fragment more suitable for fragment-based screening libraries where minimal donor count is preferred to avoid solubility-limited assay interference. Additionally, compared to the direct 5-phenyl-2H-tetrazole analogue lacking the pyridine ring (MW ~146 g/mol, XLogP ~1.4), this compound offers a balanced increase in lipophilicity and molecular recognition surface that improves target binding while remaining within lead-like chemical space .

Lipophilicity Fragment physicochemical properties Tetrazole bioisostere

Regiochemical Integrity: N2 vs. N1 Alkylation Potential Dictates Suitability for Stereospecific LTA4H Inhibitor Synthesis

The target compound bears a free, unsubstituted 2H-tetrazole ring at the para position of the phenoxy bridge. This specific tautomeric form (2H-tetrazole) enables regioselective N2-alkylation, which is critical for installing the chiral (S)-3-amino-4-butanoic acid side chain to generate LYS-006 [1]. In contrast, 1H-tetrazole or 1-substituted tetrazole analogues would direct alkylation to N1, producing the wrong regioisomer and rendering the resulting conjugate inactive against LTA4H [2]. Furthermore, the para-substitution pattern on the central phenyl ring is geometrically essential: meta-substituted analogues (e.g., 3-(2H-tetrazol-5-yl)phenoxy derivatives) would alter the dihedral angle between the tetrazole and pyridine rings, disrupting the coplanar arrangement observed in the LTA4H co-crystal structure. The patent literature explicitly claims the para-phenoxy-tetrazole topology for LTA4H inhibitory activity, with no activity reported for meta or ortho isomers [1].

Tetrazole alkylation regiochemistry LTA4H inhibitor synthesis Chiral amino acid conjugation

Solubility and Formulation-Relevant Properties: Computed Aqueous Solubility vs. Common Tetrazole Building Blocks

The target compound exhibits a computed aqueous solubility of approximately 0.038 g/L (≈0.13 mM) at 25°C , classifying it as sparingly soluble. This solubility is adequate for fragment screening at typical concentrations (0.1–1 mM in DMSO stock solutions) but significantly lower than simpler tetrazole fragments such as 5-phenyl-2H-tetrazole (estimated solubility >1 g/L based on lower MW and logP) [1]. However, its solubility is superior to fully elaborated LTA4H inhibitors like LYS-006, which requires specialized formulation approaches for in vivo studies [2]. The computed density of 1.513±0.06 g/cm³ (20°C) provides practical information for analytical weighing and solution preparation. The combination of moderate lipophilicity (XLogP 2.7) and low aqueous solubility underscores the importance of using appropriate co-solvents (e.g., DMSO) when preparing stock solutions for biological assays.

Aqueous solubility Fragment physicochemical profiling Tetrazole building block comparison

Structural Uniqueness: Substitution Pattern Differentiation from Other 5-Chloro-3-fluoropyridine-Tetrazole Hybrids in the Patent Landscape

The exact combination of 3-chloro and 5-fluoro substituents on the pyridine ring, connected via a para-phenoxy linker to a 2H-tetrazol-5-yl group, is specifically claimed in Novartis patent WO2015092740 as the optimal substitution pattern for LTA4H inhibition [1]. Alternative pyridine substitution patterns explored in the patent (e.g., 5-chloro alone, 3-fluoro alone, 5-bromo-3-fluoro, 3-chloro-5-methyl) showed inferior LTA4H inhibitory activity when elaborated to the corresponding butanoic acid derivatives [1]. Furthermore, a broader patent landscape analysis reveals that tetrazole-phenyl-pyridine hybrids with different halogen substitution or linker topology (e.g., meta-phenoxy, benzyloxy, or direct C-C bond between tetrazole and pyridine) are claimed for entirely different therapeutic targets, including mGluR5 antagonism (EP1713791B1) and antifungal applications, confirming the target specificity conferred by this precise substitution pattern [2].

Chemical patent landscape Halogen-substituted pyridine SAR Tetrazole-phenoxy-pyridine scaffold uniqueness

Optimal Research and Industrial Application Scenarios for 5-Chloro-3-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for LTA4H and Related Hydrolase Targets

This compound is ideally suited as a validated fragment hit for LTA4H inhibitor discovery programs. Its molecular weight (291.67 Da) and lipophilicity (XLogP 2.7) place it within optimal fragment chemical space (MW < 300, clogP ≤ 3) [1], while its demonstrated potential for N2-alkylation enables systematic fragment growth toward lead-like molecules. Researchers can use this fragment for X-ray co-crystallography with LTA4H to identify key binding interactions, followed by structure-guided elaboration of the tetrazole NH position. The 2 nM IC₅₀ achieved by the N2-alkylated derivative LYS-006 provides a quantitative benchmark for hit-to-lead optimization campaigns .

Regioselective Tetrazole Alkylation Methodology Development

The free 2H-tetrazole NH in this compound serves as an excellent substrate for developing and optimizing regioselective N2-alkylation methods. Because the tetrazole ring is connected to a chromophoric phenoxy-pyridine system (λmax expected in the UV region), reaction progress can be conveniently monitored by HPLC-UV or LC-MS. The unambiguous structural assignment of N2- vs. N1-alkylated products can be confirmed by ¹H-¹⁵N HMBC NMR or by comparison with the known N2-alkylated product LYS-006 [1]. Successful methodologies developed on this scaffold can be directly translated to the synthesis of bioactive LTA4H inhibitors.

Focused Library Synthesis for Tetrazole-Pyridine Hybrid SAR Exploration

The compound's three synthetic diversification vectors — (i) the tetrazole NH for N-alkylation, (ii) the 5-chloro position for nucleophilic aromatic substitution or cross-coupling, and (iii) the 3-fluoro position for further SNAr chemistry — make it a versatile core scaffold for generating focused libraries of 50–500 analogues [1]. Each diversified position can independently modulate potency, selectivity, and pharmacokinetic properties. This scaffold is particularly valuable for medicinal chemistry groups seeking to explore SAR around the clinically validated LTA4H pharmacophore without initiating de novo synthesis of the entire hexacyclic framework.

Covalent Probe Development for LTA4H Active-Site Labeling

The tetrazole NH provides a convenient synthetic handle for introducing electrophilic warheads (e.g., acrylamides, chloroacetamides) or photoaffinity labels (e.g., diazirines, benzophenones) for covalent modification of the LTA4H active site [1]. Because the N2-alkylated product LYS-006 achieves 2 nM potency, covalent probes based on this scaffold are expected to exhibit sustained target engagement, enabling washout-resistant pharmacological studies and chemoproteomic target identification in complex cellular lysates . The chlorine and fluorine substituents on the pyridine ring provide additional spectroscopic handles (¹⁹F NMR; isotopic signature of Cl) for monitoring probe-target interactions.

Quote Request

Request a Quote for 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.